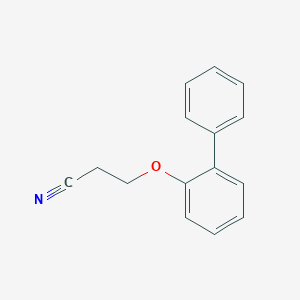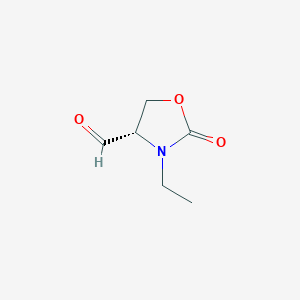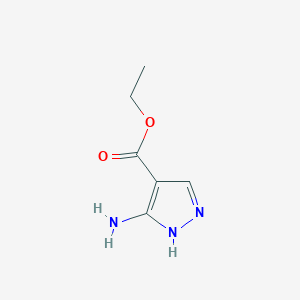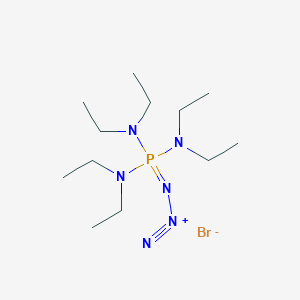
3-(2-Phenylphenoxy)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Phenylphenoxy)propanenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PPAP and is a member of the phenylpropylamine class of compounds. PPAP has been found to possess unique properties that make it a valuable tool for studying various biological processes and for drug discovery.
Wirkmechanismus
PPAP acts by releasing dopamine from presynaptic neurons, leading to an increase in dopamine levels in the brain. This mechanism of action is similar to that of amphetamines, which are known to have dopamine-releasing properties.
Biochemische Und Physiologische Effekte
PPAP has been found to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in mice, indicating its potential use as a stimulant. PPAP has also been found to have anxiolytic effects, reducing anxiety-like behavior in mice. In addition, PPAP has been found to have antidepressant-like effects, suggesting its potential use in the treatment of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PPAP in lab experiments is its unique mechanism of action, which allows for the study of various biological processes. PPAP is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using PPAP is its potential for abuse due to its dopamine-releasing properties.
Zukünftige Richtungen
There are several future directions for the study of PPAP. One potential area of research is the development of drugs that target the dopaminergic system for the treatment of neurological disorders. Another area of research is the study of PPAP's effects on other neurotransmitter systems, such as the serotonergic and noradrenergic systems. Additionally, the potential for abuse of PPAP should be further investigated to ensure its safe use in research.
Synthesemethoden
The synthesis of PPAP involves the reaction of 2-bromo-1-phenylethane with 2-hydroxybenzyl cyanide in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
PPAP has been extensively studied for its potential applications in drug discovery, particularly in the development of drugs for the treatment of neurological disorders such as Parkinson's disease and depression. PPAP has been found to possess dopamine-releasing properties, which makes it a potential candidate for the development of drugs that target the dopaminergic system.
Eigenschaften
CAS-Nummer |
125849-31-2 |
|---|---|
Produktname |
3-(2-Phenylphenoxy)propanenitrile |
Molekularformel |
C15H13NO |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
3-(2-phenylphenoxy)propanenitrile |
InChI |
InChI=1S/C15H13NO/c16-11-6-12-17-15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-5,7-10H,6,12H2 |
InChI-Schlüssel |
ADVKDMDEYSPMIL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCC#N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCC#N |
Synonyme |
3-(2-Phenylphenoxy)propanenitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)








![2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid](/img/structure/B164206.png)

